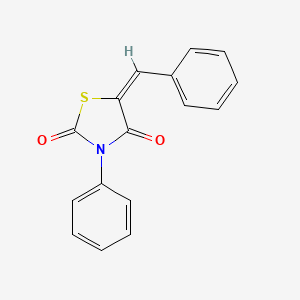
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol typically involves the reaction of 2-bromoaniline with 4,6-dichlorosalicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents include bromine and chlorine.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones. Common reagents include hydrogen peroxide and sodium borohydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Bromine, chlorine, and iron(III) chloride as a catalyst.
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and dimethyl sulfoxide as a solvent.
Oxidation and Reduction: Hydrogen peroxide, sodium borohydride, and acetic acid as a solvent.
Major Products Formed
Electrophilic Aromatic Substitution: Brominated or chlorinated derivatives of the compound.
Nucleophilic Substitution: Substituted phenol derivatives.
Oxidation and Reduction: Quinones and hydroquinones.
Applications De Recherche Scientifique
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological
Propriétés
Numéro CAS |
5489-62-3 |
|---|---|
Formule moléculaire |
C13H8BrCl2NO |
Poids moléculaire |
345.0 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)iminomethyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C13H8BrCl2NO/c14-10-3-1-2-4-12(10)17-7-8-5-9(15)6-11(16)13(8)18/h1-7,18H |
Clé InChI |
LBPUMLHHHQAJBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11989071.png)

![3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]](/img/structure/B11989088.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate](/img/structure/B11989114.png)




![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11989144.png)

